![molecular formula C18H18Cl2N4O4S B2484158 (E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 391885-03-3](/img/structure/B2484158.png)
(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of benzamide derivatives, including those with complex substituents like the one , often focuses on exploring their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. These compounds are of interest due to their structural diversity and the broad range of biological activities they can exhibit.
Synthesis Analysis
The synthesis of complex benzamide derivatives typically involves multi-step organic reactions, starting from simpler benzamide or benzoic acid precursors. Key steps may include the formation of hydrazine derivatives, Schiff base formation through condensation reactions, and subsequent modifications to introduce specific functional groups like dimethylsulfamoyl or dichlorobenzylidene components (Kranjc et al., 2012).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of benzamide derivatives. It provides detailed information on the arrangement of atoms within the molecule and the molecular conformation. For similar compounds, studies have revealed complex intra- and intermolecular interactions, including hydrogen bonding and π-π interactions, which can significantly influence the compound's physical and chemical properties (Rodier et al., 1993).
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of isomers related to the compound have been extensively studied. For example, Purandara et al. (2021) investigated the crystal structures of three N-acylhydrazone isomers, providing insights into the molecular configurations and interactions within these compounds. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields, including material science and drug design (Purandara, Foro, & Thimme Gowda, 2021).
Synthesis and Biological Activity
Research into the synthesis and biological evaluation of derivatives of compounds similar to "(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide" has shown potential antimicrobial and antifungal activities. For instance, Inam et al. (2016) synthesized a series of hydrazone hybrids, demonstrating promising results against Entamoeba histolytica, indicating potential applications in developing antiamoebic agents (Inam, Mittal, Rajala, Avecilla, & Azam, 2016).
Chemical Synthesis and Reactivity
Studies on the reactivity and synthesis of compounds related to "(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide" provide insights into their chemical behaviors and potential applications in synthetic chemistry. For example, Music and Verček (2005) explored reactions of N-acylglycines with heteroarylhydrazines, leading to the synthesis of novel compounds, which could have implications in the development of new chemical entities with specific functionalities (Music & Verček, 2005).
Potential Antitubercular Applications
Research into novel scaffolds for anti-tubercular drugs has identified compounds related to "(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide" as promising candidates. Nimbalkar et al. (2018) synthesized a series of derivatives and evaluated them for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis. This suggests potential applications in developing new treatments for tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
properties
IUPAC Name |
N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O4S/c1-24(2)29(27,28)13-8-6-12(7-9-13)18(26)21-11-17(25)23-22-10-14-15(19)4-3-5-16(14)20/h3-10H,11H2,1-2H3,(H,21,26)(H,23,25)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBRMNYJGWMVDV-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.